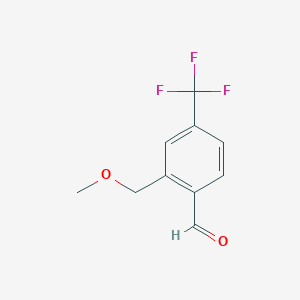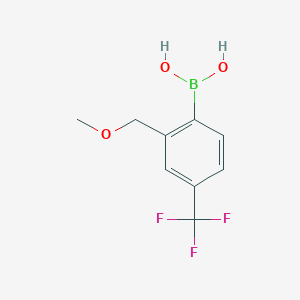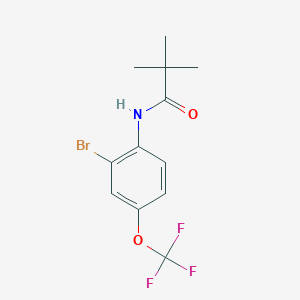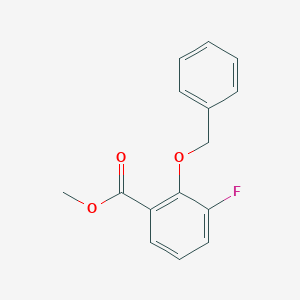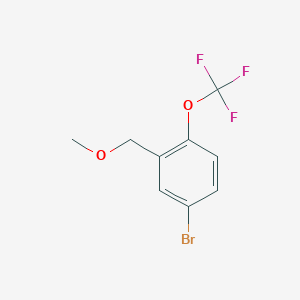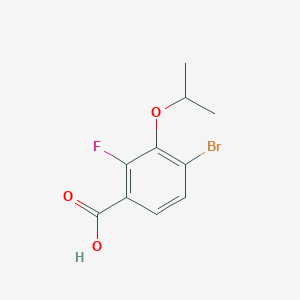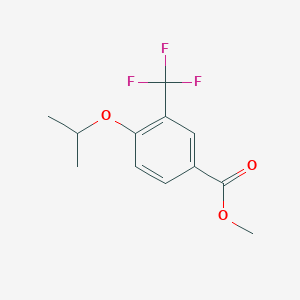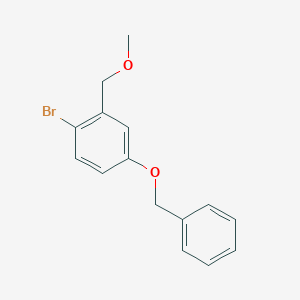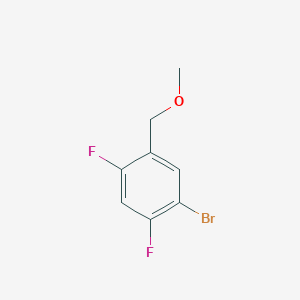
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 2379321-26-1 . It has a molecular weight of 315.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 2-8°C .作用機序
Target of Action
The role of these targets can vary widely, from mediating signal transduction to catalyzing biochemical reactions .
Mode of Action
It’s known that the compound can undergo various chemical reactions such as free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their function or activity .
Biochemical Pathways
Based on its structure, it may be involved in reactions at the benzylic position . These reactions can have downstream effects on various biochemical pathways, potentially altering cellular processes .
Pharmacokinetics
Its molecular weight (29707 g/mol) and predicted density (1535 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Based on its potential interactions with various targets and pathways, it may have diverse effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate. For instance, the compound’s reactivity and behavior can be affected by factors such as temperature and pH . Additionally, the compound’s lipophilicity and electronegativity can impact its interactions with biological systems .
実験室実験の利点と制限
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity. One limitation of this compound is that it is not very soluble in water, which can limit its use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in organic synthesis.
将来の方向性
The potential future directions for Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate are numerous. This compound could be further studied for its potential use in drug delivery systems, biocatalysis, and as a reagent in chemical synthesis. This compound could also be further studied for its potential therapeutic effects, as it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound could also be further studied for its potential use as an antioxidant and neuroprotective agent. Additionally, this compound could be further studied for its potential interactions with a variety of cellular targets, including ion channels, G-protein coupled receptors, and enzymes. Finally, this compound could be further studied for its potential interactions with a variety of neurotransmitters, including serotonin, dopamine, and norepinephrine.
合成法
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized using a variety of methods. The most common method is the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound as the major product. Other methods of synthesis include the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoic anhydride and the reaction of ethyl bromide with 2-fluoro-5-(trifluoromethyl)benzoyl chloride.
科学的研究の応用
Ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has been studied for its potential use in drug delivery systems, biocatalysis, and as a reagent in chemical synthesis. This compound has also been studied for its potential therapeutic effects. This compound has been used as a building block for the synthesis of a variety of organic compounds and has been used as a reagent in organic synthesis. This compound has also been used as a catalyst in biocatalysis. This compound has been studied for its potential use in drug delivery systems, as it has been found to be an effective solubilizer for a variety of drugs. This compound has also been studied for its potential therapeutic effects, as it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, which provide guidance on how to handle exposure to the compound .
特性
IUPAC Name |
ethyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRYXVZYCSSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

